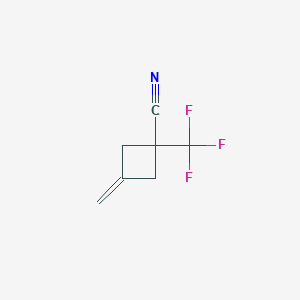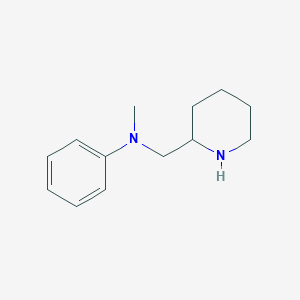
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride is a chemical compound with a complex structure that includes an indole ring, a sulfonoimidamide group, and two hydrochloride ions
准备方法
The synthesis of 2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride typically involves multiple steps, starting with the formation of the indole ring. The sulfonoimidamide group is then introduced through a series of reactions involving sulfonation and amidation. The final step involves the addition of hydrochloride ions to form the dihydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
化学反应分析
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonoimidamide group to other functional groups.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
科学研究应用
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the sulfonoimidamide group can form strong interactions with enzymes and other proteins. These interactions can modulate biological pathways, leading to the observed effects .
相似化合物的比较
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its sulfonoimidamide group, which imparts distinct chemical and biological properties .
属性
分子式 |
C8H13Cl2N3OS |
|---|---|
分子量 |
270.18 g/mol |
IUPAC 名称 |
6-(aminosulfonimidoyl)-2,3-dihydro-1H-indole;dihydrochloride |
InChI |
InChI=1S/C8H11N3OS.2ClH/c9-13(10,12)7-2-1-6-3-4-11-8(6)5-7;;/h1-2,5,11H,3-4H2,(H3,9,10,12);2*1H |
InChI 键 |
URVJNDUXFQQGSG-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C1C=CC(=C2)S(=N)(=O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13496602.png)


![N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine](/img/structure/B13496623.png)


![6'-Chloro-3'h-spiro[azetidine-3,2'-furo[3,2-c]pyridine] dihydrochloride](/img/structure/B13496638.png)
![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers](/img/structure/B13496643.png)






